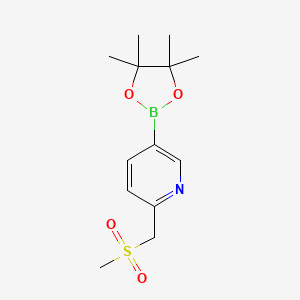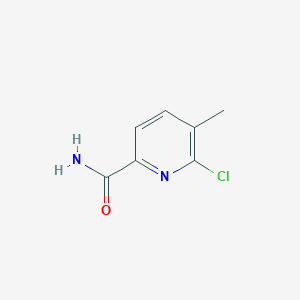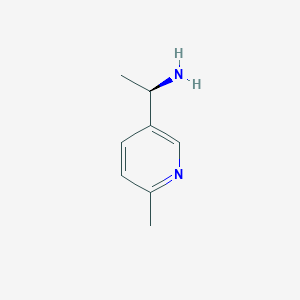
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C6H10F2N2O It is characterized by the presence of an amino group and two fluorine atoms attached to a pyrrolidine ring, which is further connected to an ethanone group
Méthodes De Préparation
The synthesis of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-difluoropyrrolidine and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted products.
Applications De Recherche Scientifique
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Aminopyridin-4-yl)ethanone: This compound has a similar structure but lacks the fluorine atoms, which may result in different chemical and biological properties.
(S)-1-(4-amino-3,3-difluoropyrrolidin-1-yl)ethanone: This stereoisomer has the same molecular formula but differs in its spatial arrangement, potentially leading to different reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H10F2N2O |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
1-(4-amino-3,3-difluoropyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H10F2N2O/c1-4(11)10-2-5(9)6(7,8)3-10/h5H,2-3,9H2,1H3 |
Clé InChI |
WAJUZHVOVDTUJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(C(C1)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



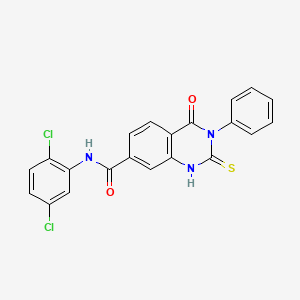
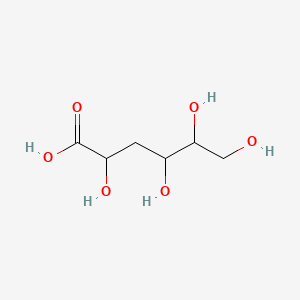

![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
